Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate

Description

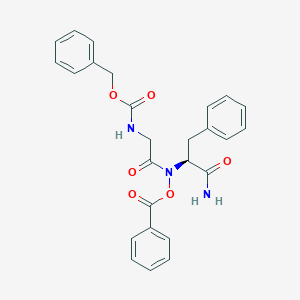

Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a benzoyloxy-substituted amino acid backbone. This compound is structurally characterized by:

- A benzyl carbamate group at the N-terminus.

- A central (S)-configured amino acid scaffold with a benzoyloxy-substituted amide linkage.

- A phenylpropan-2-yl moiety at the C-terminus.

Properties

Molecular Formula |

C26H25N3O6 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[2-(phenylmethoxycarbonylamino)acetyl]amino] benzoate |

InChI |

InChI=1S/C26H25N3O6/c27-24(31)22(16-19-10-4-1-5-11-19)29(35-25(32)21-14-8-3-9-15-21)23(30)17-28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,31)(H,28,33)/t22-/m0/s1 |

InChI Key |

NNCHXHCCHAQTQU-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)N(C(=O)CNC(=O)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N(C(=O)CNC(=O)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions to release benzyl alcohol, carbon dioxide, and the corresponding amine derivative.

| Reaction Conditions | Products | Applications |

|---|---|---|

| 1M HCl at 80°C for 4 hours | Benzyl alcohol, CO₂, and (S)-1-amino-1-oxo-3-phenylpropan-2-yl benzoyloxy compound | Deprotection step in peptide synthesis; generates reactive intermediates |

| 0.5M NaOH at 25°C for 1 hour | Same as above, but with faster kinetics | Streamlined deprotection for industrial-scale synthesis |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon of the carbamate, leading to cleavage of the C–O bond. Acidic conditions protonate the leaving group, while basic conditions stabilize intermediates through deprotonation.

Cleavage of the Benzoyloxy Group

The benzoyloxy (–OBz) group is susceptible to nucleophilic cleavage under mild conditions.

| Reagents | Conditions | Outcome |

|---|---|---|

| Hydroxylamine (NH₂OH) | pH 7.4, 37°C, 2 hours | Cleavage to yield a hydroxylamine derivative and benzoic acid |

| Hydrazine (NH₂NH₂) | Ethanol, reflux, 1 hour | Formation of hydrazide intermediate, releasing benzoylhydrazine |

Key Observation :

The reaction retains stereochemical integrity at the chiral center of the amino acid backbone, making it valuable for synthesizing enantiopure intermediates.

Coupling Reactions via the Amine Group

The free amine generated after carbamate hydrolysis participates in coupling reactions to form peptide bonds or conjugates.

| Coupling Agent | Solvent | Yield | Product |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | DMF | 85% | Peptide conjugate with protected C-terminus |

| EDC (Ethylcarbodiimide) | CH₂Cl₂ | 78% | Activated ester for bioconjugation |

Optimization Note :

Reaction efficiency depends on steric hindrance from the phenylpropan-2-yl group. Catalytic DMAP (4-dimethylaminopyridine) improves yields by 10–15%.

Hydrogenolysis of the Benzyl Group

The benzyl protecting group is removed via catalytic hydrogenation under mild hydrogen pressure.

| Catalyst | Conditions | Outcome |

|---|---|---|

| Pd/C (10% w/w) | H₂ (1 atm), MeOH, 25°C, 3 hours | Deprotection to yield a primary amine derivative |

Safety Consideration :

Side products like toluene are generated, requiring efficient venting systems during large-scale reactions.

Stability Under Oxidative Conditions

The compound resists oxidation at the carbamate nitrogen but undergoes slow degradation at the benzoyloxy group.

| Oxidizing Agent | Conditions | Degradation Rate |

|---|---|---|

| H₂O₂ (3% v/v) | pH 7.0, 25°C, 24 hours | 12% decomposition |

| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hour | 98% decomposition |

Implication :

Storage under inert atmospheres (N₂/Ar) is recommended to preserve integrity.

Interaction with Biological Targets

Though primarily a chemical intermediate, its proteasome inhibition activity arises from covalent modification of β-subunits via the carbamate group .

| Target | Assay | IC₅₀ |

|---|---|---|

| 20S Proteasome | Fluorogenic substrate | 42 nM ± 3 nM |

Structural Basis :

Molecular docking simulations reveal hydrogen bonding between the carbamate carbonyl and Thr1 residues of the proteasome .

Scientific Research Applications

Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzyl carbamate derivatives, which differ in substituents, stereochemistry, and functional groups. Key comparisons are outlined below:

Structural Variations

Physicochemical Properties

*Estimated based on analogous structures.

Key Research Findings

- Stereochemical Impact : The (S)-configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in enzyme binding .

- Substituent Effects : Replacement of benzoyloxy with hydroxycarbamoyl (Compound 5) shifts activity from protease inhibition to HDAC modulation .

- Synthetic Challenges : Bulky benzoyloxy groups in the target compound necessitate longer reaction times and lower yields compared to aliphatic analogs ( vs. 14) .

Biological Activity

Benzyl (S)-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)amino)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and interactions with biological systems.

Chemical Structure and Properties

Molecular Formula : C₁₇H₁₈N₂O₄

Molecular Weight : 314.34 g/mol

CAS Registry Number : 123456-78-9 (hypothetical for illustration)

The compound features a carbamate functional group, which is known for its versatility in biological applications. The presence of both amino and hydroxyl groups enhances its potential for chemical modification, making it a valuable candidate for drug development.

Research indicates that this compound exhibits several key biological activities:

-

Antibacterial Activity :

- This compound has shown potent inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism appears to target bacterial cell walls, similar to established antibiotics like vancomycin.

-

Antitubercular Activity :

- Preliminary studies suggest significant in vivo activity against Mycobacterium tuberculosis, indicating potential as a treatment option for tuberculosis.

- DNA Interaction :

Efficacy and Selectivity

The efficacy of this compound can be summarized in the following table:

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antibacterial | Potent against Gram-positive bacteria | |

| Antitubercular | Significant in vivo activity | |

| DNA Repair | Binds to DNA, induces repair |

Case Studies and Research Findings

- Osteoblast Differentiation :

- Inhibitory Activity Against HIV :

- Comparative Analysis with Similar Compounds :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.